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Compound of Interest

Compound Name: 4-chloro-3-methyl-1H-pyrazole

Cat. No.: B3417579 Get Quote

An In-depth Technical Guide to 4-chloro-3-methyl-1H-pyrazole

Abstract
This technical guide provides a comprehensive overview of 4-chloro-3-methyl-1H-pyrazole, a

heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The

document details its core physicochemical properties, synthesis methodologies, and its role as

a versatile building block for complex pharmaceutical agents. Authored for researchers,

scientists, and drug development professionals, this guide synthesizes technical data with

practical insights, emphasizing the rationale behind experimental procedures and the

compound's potential in developing novel therapeutics.

Core Compound Properties and Identification
4-chloro-3-methyl-1H-pyrazole is a substituted pyrazole, a class of five-membered

heterocyclic compounds containing two adjacent nitrogen atoms. Its structure, featuring a

chlorine atom at the 4-position and a methyl group at the 3-position, makes it a valuable

intermediate for further functionalization.

Table 1: Physicochemical and Identification Data
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Property Value Source

Molecular Formula C₄H₅ClN₂ [1]

Molecular Weight 116.55 g/mol [1][2]

CAS Number 1092682-87-5 [1][3]

Canonical SMILES CC1=NNC=C1Cl N/A

InChI Key
PGNUBDXGTOZIHC-

UHFFFAOYSA-N
[2]

Appearance
Expected to be a solid at room

temperature
General Knowledge

Hazard Class Irritant [1]

Synthesis and Mechanistic Insights
The synthesis of substituted pyrazoles is a cornerstone of heterocyclic chemistry. The general

approach involves the cyclocondensation reaction between a 1,3-dicarbonyl compound and a

hydrazine derivative. For 4-chloro-3-methyl-1H-pyrazole, a logical synthetic pathway involves

the formation of 3-methyl-1H-pyrazole followed by regioselective chlorination.

Synthetic Workflow
The two-stage process is preferred for its efficiency and control over regiochemistry.

Stage 1: Pyrazole Ring Formation: The reaction of acetylacetone with hydrazine hydrate

provides the 3,5-dimethyl-1H-pyrazole intermediate. A more direct route to the 3-methyl-1H-

pyrazole core can be achieved using a more specialized starting material, but the principle of

cyclocondensation remains the same.

Stage 2: Electrophilic Chlorination: The formed pyrazole ring is an electron-rich heterocycle,

making it susceptible to electrophilic substitution. The C4 position is the most electron-rich

and sterically accessible site for this reaction. A suitable chlorinating agent, such as N-

Chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂), is introduced to yield the final product.

The choice of chlorinating agent is critical; NCS is often preferred for its milder reaction

conditions and higher selectivity, minimizing the formation of dichlorinated byproducts.
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Synthesis Workflow Diagram

Stage 1: Pyrazole Formation

Stage 2: Electrophilic Chlorination

1,3-Dicarbonyl Precursor
(e.g., Acetylacetone derivative)

Cyclocondensation Reaction
(Solvent: Ethanol, Reflux)

Hydrazine Hydrate

3-methyl-1H-pyrazole
(Intermediate)

Chlorination Reaction
(Solvent: Acetonitrile or DCM)

Chlorinating Agent
(e.g., N-Chlorosuccinimide)

4-chloro-3-methyl-1H-pyrazole
(Final Product)

Click to download full resolution via product page

Caption: General synthesis workflow for 4-chloro-3-methyl-1H-pyrazole.

Applications in Drug Discovery and Development
The pyrazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous

FDA-approved drugs such as Celecoxib (an anti-inflammatory), Rimonabant, and various

kinase inhibitors used in oncology.[4][5] Pyrazole derivatives are known to exhibit a wide range

of biological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic

properties.[4][6][7]
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4-chloro-3-methyl-1H-pyrazole serves as a key building block for creating libraries of more

complex molecules. The chlorine atom at the C4 position is not merely a static feature; it is a

versatile functional handle. It can be displaced via nucleophilic aromatic substitution or serve

as a coupling partner in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki,

Buchwald-Hartwig), allowing for the introduction of diverse substituents to explore the chemical

space around the pyrazole core.

Role as a Pharmaceutical Intermediate
Scaffold for Kinase Inhibitors: The pyrazole ring can act as a hinge-binding motif in ATP-

competitive kinase inhibitors, a major class of anticancer drugs.[6] The substituents at the 3,

4, and 5 positions can be modified to achieve selectivity and potency against specific

kinases.

Development of Anti-inflammatory Agents: Pyrazole derivatives have a long history as anti-

inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.[7]

Agrochemicals: Beyond pharmaceuticals, substituted pyrazoles are used in agriculture as

herbicides and insecticides, demonstrating the versatility of this chemical class.[8]

Experimental Protocol: Laboratory-Scale Synthesis
This section provides a representative, self-validating protocol for the synthesis of 4-chloro-3-
methyl-1H-pyrazole.

Objective: To synthesize 4-chloro-3-methyl-1H-pyrazole from 3-methyl-1H-pyrazole via

electrophilic chlorination.

Materials:

3-methyl-1H-pyrazole (1.0 eq)

N-Chlorosuccinimide (NCS) (1.05 eq)

Acetonitrile (anhydrous)

Saturated aqueous sodium bicarbonate (NaHCO₃)
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Saturated aqueous sodium chloride (brine)

Anhydrous magnesium sulfate (MgSO₄)

Ethyl acetate

Hexanes

Protocol:

Reaction Setup:

To a dry round-bottom flask equipped with a magnetic stir bar, add 3-methyl-1H-pyrazole

(1.0 eq).

Dissolve the starting material in anhydrous acetonitrile (approx. 10 mL per gram of

pyrazole).

Cool the solution to 0 °C using an ice-water bath.

Reagent Addition:

In a separate container, dissolve N-Chlorosuccinimide (1.05 eq) in anhydrous acetonitrile.

Add the NCS solution dropwise to the cooled pyrazole solution over 20-30 minutes. The

slow addition is crucial to control the reaction exotherm and prevent over-chlorination.

Reaction Monitoring:

Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature.

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting

material is fully consumed (typically 2-4 hours). A 3:1 Hexanes:Ethyl Acetate solvent

system is a good starting point for TLC analysis.

Workup and Extraction:
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Once the reaction is complete, quench by adding saturated aqueous NaHCO₃ to

neutralize any acidic byproducts.

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volume of

acetonitrile).

Wash the combined organic layers with brine to remove residual water-soluble impurities.

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced

pressure to yield the crude product.

Purification:

Purify the crude residue via flash column chromatography on silica gel, using a gradient

elution of hexanes and ethyl acetate.

Combine the fractions containing the pure product and concentrate under reduced

pressure to yield 4-chloro-3-methyl-1H-pyrazole as a solid.

Structural Characterization
The identity and purity of the synthesized compound must be confirmed through spectroscopic

analysis.

Table 2: Expected Spectroscopic Data
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Technique Expected Observations

¹H NMR

Signals corresponding to the methyl protons

(singlet, ~2.2 ppm), the C5 proton (singlet, ~7.5

ppm), and the N-H proton (broad singlet,

variable chemical shift).[9][10]

¹³C NMR
Resonances for the methyl carbon, and three

distinct aromatic carbons of the pyrazole ring.

Mass Spec (MS)

A molecular ion peak (M+) showing a

characteristic M/M+2 isotopic pattern of ~3:1,

confirming the presence of a single chlorine

atom.[11]

Infrared (IR)

Characteristic peaks for N-H stretching (~3100-

3300 cm⁻¹) and C=N/C=C stretching in the

aromatic region (~1400-1600 cm⁻¹).[12]

Conclusion
4-chloro-3-methyl-1H-pyrazole is a fundamentally important heterocyclic compound with

significant utility in the field of drug discovery. Its straightforward synthesis and the versatile

reactivity of its chloro-substituent make it an ideal starting point for the development of novel,

biologically active molecules. This guide provides the foundational knowledge for researchers

to effectively synthesize, characterize, and utilize this compound in their research and

development endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/13844024
https://pubchem.ncbi.nlm.nih.gov/compound/13844024
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB7221282.htm
https://pmc.ncbi.nlm.nih.gov/articles/PMC9331265/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9331265/
https://www.nbinno.com/article/pharmaceutical-intermediates/the-role-of-pyrazole-derivatives-in-modern-drug-discovery-jx
https://pmc.ncbi.nlm.nih.gov/articles/PMC9780894/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9780894/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4766773/
https://www.chemimpex.com/products/44615
https://www.mdpi.com/2073-4352/13/7/1101
https://www.researchgate.net/publication/391324372_The_crystal_structure_of_4-chloro-1H-pyrazole-3-carboxylic_acid_C4H3ClN2O2
https://www.researchgate.net/publication/353417339_4-Chloro-6-chloromethyl-1-methyl-1H-pyrazolo34-dpyrimidine
https://www.heteroletters.org/issue43/Paper-3.pdf
https://www.benchchem.com/product/b3417579#4-chloro-3-methyl-1h-pyrazole-molecular-weight-and-formula
https://www.benchchem.com/product/b3417579#4-chloro-3-methyl-1h-pyrazole-molecular-weight-and-formula
https://www.benchchem.com/product/b3417579#4-chloro-3-methyl-1h-pyrazole-molecular-weight-and-formula
https://www.benchchem.com/product/b3417579#4-chloro-3-methyl-1h-pyrazole-molecular-weight-and-formula
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b3417579?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3417579?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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